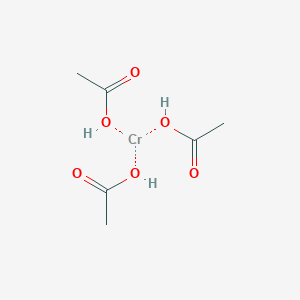

acetic acid;chromium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acetic acid, also known as ethanoic acid, is a colorless liquid organic compound with the chemical formula CH₃COOH. It is the main component of vinegar, giving it its sour taste and pungent smell. Chromium is a transition metal with the symbol Cr and atomic number 24. When combined, acetic acid and chromium form various compounds, such as chromium acetate, which have significant applications in various fields.

準備方法

Synthetic Routes and Reaction Conditions: Chromium acetate can be synthesized through the reaction of chromium oxide with acetic acid. The process involves adding acetic acid, chromium oxide, an initiator, and water into a reaction kettle, heating the mixture to 70-80°C while stirring, and maintaining the reaction for six hours . The resulting product is then separated, dried, and screened to obtain chromium acetate.

Industrial Production Methods: This process has been further developed into the Cavita process, which uses an iridium catalyst . Chromium acetate can be produced on an industrial scale using similar methods, with specific catalysts and reaction conditions tailored to optimize yield and purity.

化学反応の分析

Types of Reactions: Chromium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, chromium (VI) can be reduced to chromium (III) by ascorbic acid . Chromium metal reacts with halogens to form corresponding trihalides, such as chromium (III) fluoride, chromium (III) chloride, and chromium (III) bromide .

Common Reagents and Conditions: Common reagents used in reactions involving chromium compounds include hydrochloric acid, sulfuric acid, and hydrogen peroxide. For instance, chromium (III) can be oxidized to chromate (CrO₄²⁻) by hydrogen peroxide under alkaline conditions .

Major Products Formed: The major products formed from reactions involving chromium compounds depend on the specific reagents and conditions used. For example, the reaction of chromium with fluorine at high temperatures and pressures produces chromium (VI) fluoride, while milder conditions yield chromium (V) fluoride .

科学的研究の応用

Chromium acetate and other chromium compounds have diverse applications in scientific research. In chemistry, they are used as catalysts in various organic reactions, including oxidation and polymerization . In biology, chromium compounds are studied for their potential role in glucose metabolism and insulin sensitivity . In medicine, chromium supplements are investigated for their potential benefits in managing diabetes and metabolic syndrome . Industrially, chromium compounds are used in the production of pigments, coatings, and metal finishing .

作用機序

The mechanism of action of chromium compounds involves their interaction with various molecular targets and pathways. For example, chromium (III) is known to enhance insulin sensitivity by interacting with the insulin receptor and promoting glucose uptake in cells . Additionally, chromium (III) can influence mitochondrial ATP synthase, affecting cellular energy production and metabolic regulation .

類似化合物との比較

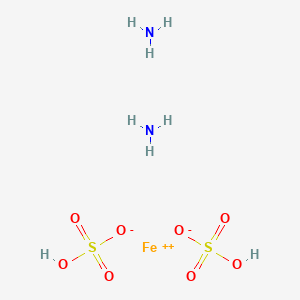

Chromium acetate can be compared with other chromium compounds, such as chromium chloride and chromium sulfate. While all these compounds contain chromium, their chemical properties and applications differ. Chromium acetate is particularly useful as a catalyst and in metal finishing, whereas chromium chloride is commonly used in electroplating and chromium sulfate in tanning leather . The unique properties of chromium acetate, such as its solubility and reactivity, make it distinct from other chromium compounds.

Similar Compounds

- Chromium chloride (CrCl₃)

- Chromium sulfate (Cr₂(SO₄)₃)

- Chromium fluoride (CrF₃)

- Chromium nitrate (Cr(NO₃)₃)

These compounds share some similarities with chromium acetate but have distinct properties and applications that make each unique in its own right .

特性

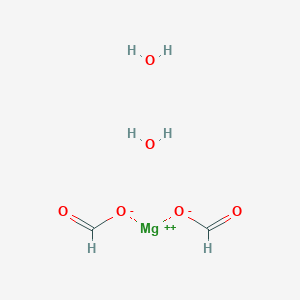

分子式 |

C6H12CrO6 |

|---|---|

分子量 |

232.15 g/mol |

IUPAC名 |

acetic acid;chromium |

InChI |

InChI=1S/3C2H4O2.Cr/c3*1-2(3)4;/h3*1H3,(H,3,4); |

InChIキー |

RNYGFMAGXOZVNR-UHFFFAOYSA-N |

正規SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.[Cr] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl (2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioate](/img/structure/B13831230.png)